Propargyl-PEG12-acid

Antibody-drug conjugate PEG linker hydrophobicity

Propargyl-PEG12-acid is a heterobifunctional PEG12 linker engineered for sequential orthogonal conjugation—terminal alkyne for CuAAC click chemistry (10-100 M⁻¹s⁻¹) with azide-payloads, and carboxylic acid for EDC/NHS amide coupling. The 12-unit PEG spacer delivers quantifiably lower hydrophobicity, reduced aggregation, and superior in vivo tolerability vs. PEG4/8 homologs—critical for DAR8+ ADC programs and PROTAC ternary complex optimization where linker length dictates degradation efficiency. Not interchangeable with shorter PEG analogs.

Molecular Formula C28H52O14
Molecular Weight 612.7 g/mol
Cat. No. B11932868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG12-acid
Molecular FormulaC28H52O14
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C28H52O14/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-28(29)30/h1H,3-27H2,(H,29,30)
InChIKeyRUTNDSSFKULJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG12-acid Technical Specification and Procurement Data Sheet for PROTAC and ADC Linker Selection


Propargyl-PEG12-acid (CAS: Not assigned by IUPAC; MW: 612.7 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal propargyl (alkyne) group and a carboxylic acid moiety, separated by a 12-unit PEG spacer . It is a click chemistry reagent whose alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules to form stable triazole linkages, while the carboxylic acid enables amide bond formation via standard EDC/DCC activation . The compound is categorized as a PROTAC (PROteolysis TArgeting Chimera) linker within the PEG class and is functionally applicable as a non-cleavable linker component in antibody-drug conjugate (ADC) design .

Why Substituting Propargyl-PEG12-acid with Shorter PEG or Alternative Terminal Functionality Compromises Conjugate Performance


In the context of PROTAC and ADC development, linker selection is not an interchangeable design element. The 12-unit PEG spacer in Propargyl-PEG12-acid confers quantitatively distinct hydrophilicity, aggregate resistance, and pharmacokinetic behavior compared to shorter PEG4 or PEG8 homologs [1]. Systematic studies demonstrate that PEG chain length directly modulates conjugate hydrophobicity, stability against aggregation, and in vivo exposure profiles—parameters that cannot be replicated by simply substituting a PEG4- or PEG6-based analog [1]. Furthermore, the terminal propargyl group provides a specific click chemistry handle for CuAAC conjugation with azide-functionalized payloads, a reactivity profile distinct from amine-, thiol-, or DBCO-terminated alternatives, and propargyl functionality has been established as a versatile building block enabling diverse synthetic elaboration pathways [2]. These differences in spacer length and terminal chemistry create non-equivalent performance outcomes that render generic substitution scientifically invalid for optimization campaigns.

Quantitative Differentiation Evidence for Propargyl-PEG12-acid: Comparative Data Against PEG4, PEG8, and Non-PEG Linkers


Comparative Hydrophobicity Reduction: PEG12 Linker Versus PEG4, PEG8, and Non-PEG Controls in DAR8 ADC Conjugates

In a head-to-head comparison using pendant-type PEG linkers conjugated to Trastuzumab-MMAE at DAR8, PEG12-containing ADCs exhibited lower overall hydrophobicity than PEG8 and PEG4 analogs, as confirmed by HIC analysis [1]. The study demonstrated that increasing PEG chain length from 4 to 12 units progressively decreased conjugate hydrophobicity [1].

Antibody-drug conjugate PEG linker hydrophobicity

Aggregate Content Reduction: PEG12 Linker Stability Advantage Over PEG4 and PEG8 in Accelerated Stability Studies

Stability studies at 40°C in formulation buffer demonstrated that aggregate content decreased as PEG chain length increased, with PEG12-containing DAR8 ADCs showing the lowest aggregation levels [1]. This represents a direct, quantifiable stability advantage over PEG4 and PEG8 linkers under accelerated stress conditions [1].

ADC stability aggregation PEG linker

Pharmacokinetic Profile Superiority: PEG12 and PEG8 Linkers Outperform PEG4 and Non-PEG Controls in ADC Exposure

In pharmacokinetic studies, DAR8-ADCs constructed with PEG12 and PEG8 linkers demonstrated superior PK profiles compared to DAR8-ADCs with PEG4 and DAR4-ADCs lacking a PEG linker [1]. The improved exposure parameters indicate that longer PEG chains (8-12 units) enhance the circulating half-life and systemic availability of the ADC [1].

Pharmacokinetics ADC PEG linker length

In Vivo Anti-Tumor Efficacy and Tolerability: PEG12 Linker Demonstrates Strongest Activity with Superior Safety Margin

In vivo anti-tumor activity studies demonstrated that DAR8-ADCs with PEG8 and PEG12 linkers exhibited stronger activity than PEG4 or non-PEG controls [1]. Notably, the DAR8-ADC with PEG12 showed no body weight loss and higher tolerability compared to other linker configurations, representing a quantifiable safety margin advantage [1].

In vivo efficacy ADC tolerability PEG linker

PEG Chain Length as Determinant of PROTAC Degradation Efficiency: Evidence for Length-Dependent Ternary Complex Formation

A systematic study of Retro-2-based PROTACs revealed that GSPT1 degradation depends on the length of the flexible PEG chain linker [1]. This work provides class-level evidence that PEG linker length is not a passive design element but actively modulates degradation efficiency through conformational tuning of the ternary complex geometry [1]. While the study did not test PEG12 specifically, the principle that PEG chain length affects degradation outcomes supports the rationale for using longer PEG spacers like PEG12 in PROTAC optimization campaigns requiring extended reach between E3 ligase and target protein binding sites [2].

PROTAC PEG linker length GSPT1 degradation

Synthetic Versatility: Propargyl Group Enables Diverse Click and Non-Click Derivatization Pathways Compared to Alternative Termini

The propargyl group in Propargyl-PEG12-acid provides access to copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized payloads—a click chemistry modality with reaction rate constants typically in the range of 10-100 M⁻¹s⁻¹ under standard Cu(I) catalysis . Beyond CuAAC, the terminal alkyne supports thiol-yne and amino-yne click reactions, expanding conjugation options relative to amine-terminated PEGs (which require carboxylic acid activation) or DBCO-terminated PEGs (which are restricted to strain-promoted azide-alkyne cycloaddition) . The propargyl moiety has been established as a highly versatile synthetic handle enabling diverse functionalization pathways [1].

Propargyl chemistry click chemistry CuAAC

High-Value Application Scenarios for Propargyl-PEG12-acid Based on Validated Performance Evidence


ADC Development: High DAR Conjugates Requiring Superior Hydrophilicity and Aggregation Resistance

For ADC programs pursuing DAR8 or higher drug loading, PEG12-based linkers provide quantifiable advantages over PEG4 and PEG8 alternatives. Evidence demonstrates that PEG12 linkers yield conjugates with the lowest hydrophobicity and aggregate content among tested PEG lengths, while maintaining stronger in vivo anti-tumor activity and superior tolerability (no body weight loss) compared to shorter PEG variants [1]. The carboxylic acid terminus of Propargyl-PEG12-acid enables amide coupling to amine-functionalized antibody lysine residues or engineered cysteine thiols, while the propargyl group can be pre-conjugated via CuAAC to azide-bearing cytotoxic payloads before antibody conjugation .

PROTAC Library Synthesis: Systematic Linker Length Optimization for Ternary Complex Geometry Tuning

PROTAC degradation efficiency is dependent on PEG linker length, as demonstrated by systematic studies showing that PEG chain length determines whether productive ternary complex geometry can be achieved [1]. Propargyl-PEG12-acid (12-unit spacer) extends the reach beyond the commonly screened PEG4-8 'gold standard' range , providing an additional data point for medicinal chemists seeking to optimize the distance between E3 ligase ligand and target protein warhead. The propargyl group enables modular conjugation to azide-functionalized E3 ligands or warheads, while the carboxylic acid couples to the complementary component, facilitating rapid parallel synthesis of linker length series for SAR studies [2].

Bioconjugation Requiring Dual Orthogonal Reactivity: Sequential CuAAC Click Followed by Amide Coupling

Propargyl-PEG12-acid uniquely enables sequential orthogonal conjugation: the terminal alkyne can first undergo CuAAC click chemistry with an azide-bearing payload (rate constants 10-100 M⁻¹s⁻¹ under Cu(I) catalysis ), followed by amide bond formation via the carboxylic acid using EDC/NHS activation. This orthogonal reactivity profile supports the construction of complex heterotrifunctional conjugates or the site-specific attachment of two distinct molecular entities to a single linker scaffold [1]. The 12-unit PEG spacer provides sufficient separation to minimize steric interference between conjugated components, a critical consideration for maintaining payload activity and target recognition [2].

PEGylated Small Molecule Prodrug Design: Pharmacokinetic Enhancement with Clickable Reporting Handle

The 12-unit PEG spacer in Propargyl-PEG12-acid confers increased hydrophilicity and improved pharmacokinetic behavior relative to shorter PEG linkers, as validated in ADC comparator studies [1]. For PEGylated prodrug programs, the propargyl group can serve dual purpose: (1) as a conjugation handle for azide-functionalized drug payloads via CuAAC, and (2) as a clickable alkyne tag for subsequent fluorescent labeling via CuAAC with azide-fluorophores for cellular tracking and biodistribution studies . The carboxylic acid terminus enables attachment to amine-containing targeting moieties or direct prodrug activation via ester prodrug strategies, while the PEG12 chain provides the extended circulation benefits associated with higher molecular weight PEGylation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl-PEG12-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.